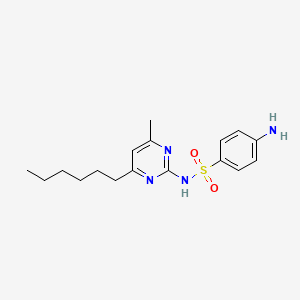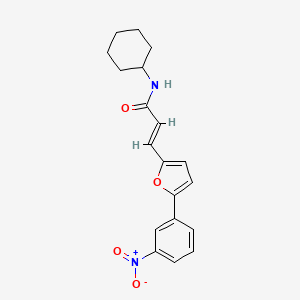
4-((4-Aminophenyl)carbamoyl)benzene-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Aminophenyl)carbamoyl)benzene-1-sulfonyl fluoride is a chemical compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is known for its unique structural properties, which make it a valuable reagent in synthetic chemistry and a potential therapeutic agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Aminophenyl)carbamoyl)benzene-1-sulfonyl fluoride typically involves the reaction of 4-aminobenzenesulfonyl chloride with an appropriate carbamoylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-((4-Aminophenyl)carbamoyl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur atom.
Coupling reactions: It can be used in Suzuki-Miyaura and other coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine yields a sulfonamide derivative, while coupling reactions produce biaryl compounds .
Aplicaciones Científicas De Investigación
4-((4-Aminophenyl)carbamoyl)benzene-1-sulfonyl fluoride has diverse applications in scientific research:
Medicinal Chemistry: It is investigated as a potential inhibitor of enzymes such as human neutrophil elastase, which is implicated in inflammatory diseases.
Chemical Biology: Used as a probe to study protein interactions and enzyme mechanisms.
Industrial Chemistry: Employed in the synthesis of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-((4-Aminophenyl)carbamoyl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with active site residues, leading to enzyme inhibition. This interaction is often mediated by nucleophilic attack from amino acid side chains, resulting in the formation of a stable covalent complex .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of the carbamoyl group.
4-(Chlorosulfonyl)benzene-1-sulfonyl fluoride: Contains a chlorosulfonyl group, making it more reactive in certain conditions.
Uniqueness
4-((4-Aminophenyl)carbamoyl)benzene-1-sulfonyl fluoride is unique due to its combination of the sulfonyl fluoride and carbamoyl groups, which confer specific reactivity and binding properties. This makes it particularly useful in medicinal chemistry for designing enzyme inhibitors and in synthetic chemistry for constructing complex molecules .
Propiedades
Número CAS |
1512-43-2 |
|---|---|
Fórmula molecular |
C13H11FN2O3S |
Peso molecular |
294.30 g/mol |
Nombre IUPAC |
4-[(4-aminophenyl)carbamoyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C13H11FN2O3S/c14-20(18,19)12-7-1-9(2-8-12)13(17)16-11-5-3-10(15)4-6-11/h1-8H,15H2,(H,16,17) |
Clave InChI |
VCUVCQBPCHOVNY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-hexanoyl-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11957223.png)

![2-{[(4-Ethoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B11957252.png)





![(4-Chlorophenyl)(imidazo[1,2-a]pyrimidin-3-yl)methanone](/img/structure/B11957286.png)
